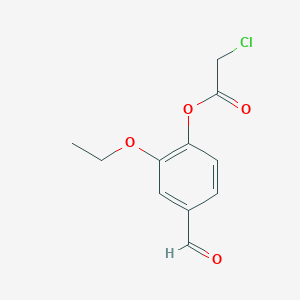

2-Ethoxy-4-formylphenyl 2-chloroacetate

描述

Structure

3D Structure

属性

IUPAC Name |

(2-ethoxy-4-formylphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-2-15-10-5-8(7-13)3-4-9(10)16-11(14)6-12/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYXIOLLSAFYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 4 Formylphenyl 2 Chloroacetate

Established Synthetic Routes and Reaction Cascades

The formation of the ester linkage in 2-Ethoxy-4-formylphenyl 2-chloroacetate is the key synthetic step. This is most commonly accomplished through acylation of the phenolic hydroxyl group of 2-Ethoxy-4-formylphenol.

Esterification Reactions Involving 2-Chloroacetic Acid Derivatives

The most direct and widely employed method for the synthesis of this compound is the esterification of 2-Ethoxy-4-formylphenol (also known as ethyl vanillin). This reaction typically involves the use of a highly reactive 2-chloroacetic acid derivative, such as 2-chloroacetyl chloride or 2-chloroacetic anhydride (B1165640), to facilitate the acylation of the phenolic hydroxyl group.

The reaction is generally carried out in the presence of a base to deprotonate the phenol (B47542), thereby increasing its nucleophilicity and promoting the reaction with the electrophilic acylating agent. Common bases used for this purpose include pyridine (B92270), triethylamine (B128534), or an alkali metal hydroxide. The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758), chloroform, or diethyl ether to avoid side reactions.

A general reaction scheme is presented below:

2-Ethoxy-4-formylphenol + 2-Chloroacetyl derivative → this compound + Byproduct

The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize the formation of impurities. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Conditions |

| 2-Ethoxy-4-formylphenol | 2-Chloroacetyl chloride | Pyridine or Triethylamine | Dichloromethane | 0°C to room temperature, 2-4 hours |

| 2-Ethoxy-4-formylphenol | 2-Chloroacetic anhydride | Sodium Hydroxide | Water/Dichloromethane (biphasic) | Room temperature, 1-3 hours |

Alkylation Reactions of Phenolic Precursors

While less common for the synthesis of this specific ester, alkylation reactions represent an alternative theoretical pathway. This would involve the reaction of 2-Ethoxy-4-formylphenol with an ethyl chloroacetate (B1199739). However, this method is generally less efficient for the synthesis of aryl esters compared to acylation and can lead to a mixture of O-alkylation and C-alkylation products, complicating the purification process. The reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are a cornerstone of modern organic synthesis. However, for a relatively simple ester like this compound, the application of MCRs such as the Ugi or Passerini reactions is not a standard or practical approach. These reactions are typically employed for the synthesis of more complex molecular scaffolds, such as α-acyloxy amides or peptidomimetics. There is currently no established multicomponent reaction strategy that directly yields this compound in an efficient manner.

Precursor Synthesis and Purification Strategies

The successful synthesis of the target compound is critically dependent on the purity of its precursors. This section details the synthesis and purification of 2-Ethoxy-4-formylphenol and the preparation of the acylating agents.

Synthesis of 2-Ethoxy-4-formylphenol

2-Ethoxy-4-formylphenol, commonly known as ethyl vanillin (B372448), is a key precursor. It can be synthesized through several routes, with the most common starting from catechol or vanillin.

One established method begins with the ethylation of catechol to produce guaethol. The guaethol is then condensed with glyoxylic acid to form a mandelic acid derivative. Subsequent oxidation and decarboxylation of this intermediate yield 2-Ethoxy-4-formylphenol.

An alternative route involves the dealkylation of ethylvanillin to protocatechuic aldehyde, although this is a less direct method for obtaining the desired precursor.

Purification of 2-Ethoxy-4-formylphenol is typically achieved through recrystallization from a suitable solvent system, such as ethanol-water or toluene, to yield a high-purity crystalline solid.

| Starting Material | Key Reagents | Major Steps |

| Catechol | Diethyl sulfate, Glyoxylic acid | Ethylation, Condensation, Oxidation, Decarboxylation |

| Vanillin | Ethylation agent (e.g., diethyl sulfate) | Ethylation of the hydroxyl group |

| Protocatechuic aldehyde | Ethylation agent | Direct ethylation |

Preparation of 2-Chloroacetyl Halides or Related Reagents

2-Chloroacetyl chloride is the most common reagent for the esterification of 2-Ethoxy-4-formylphenol. It is commercially available but can also be prepared in the laboratory. Standard methods for its synthesis include the reaction of chloroacetic acid with thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. These reactions convert the carboxylic acid into the more reactive acid chloride.

2-Chloroacetic anhydride can be synthesized by reacting 2-chloroacetyl chloride with sodium chloroacetate.

These reagents are typically purified by distillation under reduced pressure to remove any impurities. Due to their reactivity and corrosive nature, they must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Product | Starting Material | Reagent |

| 2-Chloroacetyl chloride | 2-Chloroacetic acid | Thionyl chloride (SOCl₂) |

| 2-Chloroacetyl chloride | 2-Chloroacetic acid | Phosphorus trichloride (PCl₃) |

| 2-Chloroacetic anhydride | 2-Chloroacetyl chloride | Sodium 2-chloroacetate |

Optimization of Reaction Parameters

The conventional synthesis of this compound involves the nucleophilic acyl substitution of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with an acylating agent like chloroacetyl chloride or chloroacetic anhydride. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. ucalgary.ca The efficiency and selectivity of this transformation are highly dependent on the careful control of several reaction parameters.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in the esterification of phenols as it can influence reactant solubility, reaction rate, and the formation of byproducts. For the acylation of 3-ethoxy-4-hydroxybenzaldehyde, a range of aprotic solvents are typically considered. The ideal solvent should effectively dissolve both the phenolic substrate and the acylating agent without participating in side reactions.

Commonly employed solvents include chlorinated hydrocarbons like dichloromethane (DCM), ethers such as tetrahydrofuran (B95107) (THF), and polar aprotic solvents like acetonitrile. The polarity of the solvent can impact the reaction rate; moderately polar solvents often provide a good balance of solubility for both the polar phenol and the less polar acyl chloride. In some cases, solvent-free conditions have been shown to dramatically increase the yield of phenolic esters, as demonstrated in TiO2-catalyzed acylations where yields increased from under 50% in various solvents to 92% without a solvent. niscpr.res.in

Table 1: Illustrative Effect of Solvent on the Synthesis of this compound

| Solvent | Relative Polarity | Reaction Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| Dichloromethane (DCM) | 0.309 | 3 | 92 | Good solubility for reactants, easy removal. |

| Tetrahydrofuran (THF) | 0.207 | 4 | 88 | Can form complexes with reagents. |

| Acetonitrile | 0.460 | 3.5 | 85 | Higher polarity may not be optimal. |

| Toluene | 0.099 | 6 | 75 | Lower solubility of the phenolic starting material. |

| Solvent-Free | N/A | 1 | >95 | Potentially higher efficiency and greener process. niscpr.res.in |

This table presents hypothetical data based on general principles of organic synthesis to illustrate potential solvent effects.

Temperature and Pressure Influence on Product Yields

Temperature plays a dual role in the synthesis of this compound. An increase in temperature generally accelerates the reaction rate, but excessive heat can lead to the degradation of reactants or products and promote the formation of undesirable byproducts. For acylations using reactive reagents like chloroacetyl chloride, reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a gradual warming to room temperature to ensure completion. While some studies on phenolic compounds show increased yields at higher temperatures, others note degradation, indicating that an optimal temperature must be determined empirically. mdpi.comresearchgate.net

Atmospheric pressure is standard for this type of liquid-phase reaction. The application of vacuum is typically reserved for the post-reaction workup to remove the solvent and any volatile impurities, rather than to influence the reaction kinetics itself.

Table 2: Illustrative Influence of Temperature on Product Yield

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |

|---|---|---|---|

| 0 | 8 | 70 | Slow reaction rate. |

| 25 (Room Temp.) | 3 | 92 | Optimal balance of rate and yield. |

| 50 | 1.5 | 89 | Increased rate, minor byproduct formation observed. |

| 80 | 1 | 78 | Significant byproduct formation and potential degradation. |

This table presents hypothetical data based on general principles of organic synthesis to illustrate potential temperature effects.

Catalyst Selection and Loading for Enhanced Synthesis

In the context of acylating phenols with acyl chlorides, the "catalyst" is often a stoichiometric or slightly excess amount of a tertiary amine base, such as triethylamine (TEA) or pyridine. The primary role of the base is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. ucalgary.ca This prevents the protonation of the starting phenol and drives the reaction equilibrium towards the product.

In addition to being a simple base, pyridine can also act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then more readily attacked by the phenolic hydroxyl group. reddit.com 4-(Dimethylamino)pyridine (DMAP) is an even more effective nucleophilic catalyst and is often used in small, catalytic amounts (0.05-2 mol%) alongside a stoichiometric base like TEA to significantly accelerate the reaction. acs.orgresearchgate.netelsevierpure.com The choice between bases can influence reaction outcomes; for instance, in one study, TEA provided a higher yield (71.8%) compared to pyridine (65.3%) for a similar benzoylation reaction. scispace.com

Table 3: Illustrative Comparison of Catalysts/Bases

| Base/Catalyst System | Equivalents | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Triethylamine (TEA) | 1.2 | 4 | 89 |

| Pyridine | 1.2 | 5 | 85 |

| TEA / DMAP | 1.2 / 0.05 | 1.5 | 96 |

| No Base | 0 | 24 | <10 |

This table presents hypothetical data based on general principles of organic synthesis to illustrate the potential effects of different catalyst systems.

Alternative Synthetic Pathways and Novel Method Development

While classical esterification is a robust method, research into alternative synthetic pathways aims to improve efficiency, reduce waste, and operate under milder conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful alternatives to traditional ester synthesis. acs.org Although less common for this specific transformation, methods like palladium-catalyzed cross-coupling reactions could theoretically be adapted. For example, a pathway involving the coupling of an aryl halide or triflate (derived from 3-ethoxy-4-hydroxybenzaldehyde) with a chloroacetate salt could be envisioned. More relevantly, palladium-catalyzed α-arylation of 2-chloroacetates has been developed, which could potentially be used to construct similar structures. acs.orgnih.govnih.gov These methods often provide high efficiency and functional group tolerance but may require more complex catalyst systems and starting materials compared to direct esterification.

Photochemical or Electrochemical Synthetic Methods

Emerging synthetic strategies utilize light or electricity to drive chemical transformations, often under very mild conditions. Photochemical methods for ester synthesis are an active area of research. nih.gov These can include photocatalytic oxidative esterification of aldehydes with phenols, which could be a direct route from 3-ethoxy-4-hydroxybenzaldehyde using a suitable catalyst system. acs.org Such reactions can proceed via radical mechanisms, offering different reactivity and selectivity compared to traditional ionic pathways. acs.org

Electrochemical synthesis represents another green alternative, using electrons as a "reagent" to avoid harsh oxidants or reductants. nih.gov Electrochemical methods have been developed for synthesizing esters from various precursors, such as the oxidative coupling of alcohols and thiophenols or from N-alkoxyamides. acs.orgchemrxiv.org While a direct electrochemical route for the chloroacetylation of 3-ethoxy-4-hydroxybenzaldehyde is not established, the field's rapid development suggests that such environmentally friendly methods could become viable alternatives in the future.

Elucidation of Reaction Mechanisms and Kinetics in 2 Ethoxy 4 Formylphenyl 2 Chloroacetate Synthesis

Mechanistic Studies of Ester Bond Formation

The formation of the ester linkage in 2-Ethoxy-4-formylphenyl 2-chloroacetate is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com This type of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.combyjus.com In the synthesis of the target compound, the hydroxyl group of 2-ethoxy-4-formylphenol acts as the nucleophile, and the chloroacetyl group is the acyl moiety.

The general mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction initiates with the attack of the oxygen atom from the phenolic hydroxyl group on the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This leads to the formation of a transient tetrahedral intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). libretexts.orgyoutube.com The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl). byjus.com

The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide. docbrown.info The base deprotonates the phenolic hydroxyl group, forming a more potent nucleophile, the phenoxide ion, which accelerates the rate of the initial attack. docbrown.info

Nucleophilic Acyl Substitution Pathways

The primary pathway for the synthesis of this compound is nucleophilic acyl substitution. The term "SN2 at the chloroacetate (B1199739) moiety" is not the standard way to describe this esterification. The reaction is a substitution at the acyl carbon, not at the alpha-carbon of the chloroacetate group. The mechanism is fundamentally different from an Sₙ2 reaction, as it involves a two-step process with a tetrahedral intermediate, rather than a single concerted step. libretexts.org

The reaction involves the 2-ethoxy-4-formylphenoxide ion acting as the nucleophile, attacking the carbonyl carbon of the 2-chloroacetyl chloride. The high reactivity of acyl chlorides like 2-chloroacetyl chloride makes them excellent substrates for this transformation. byjus.comyoutube.com

Role of Leaving Group Effects and Steric Hindrance

Leaving Group Effects: The rate of a nucleophilic acyl substitution reaction is significantly influenced by the ability of the leaving group to depart. byjus.comlibretexts.org Good leaving groups are typically weak bases. byjus.com In the reaction of 2-chloroacetyl chloride, the chloride ion is a very weak base, making it an excellent leaving group and thus rendering the acyl chloride highly reactive. byjus.com This high reactivity allows the reaction to proceed rapidly, often at room temperature. youtube.com

Steric Hindrance: Steric hindrance can play a crucial role in the esterification of phenols. acs.orgacs.org The presence of substituents on the aromatic ring, particularly in the ortho position to the hydroxyl group, can impede the approach of the acyl chloride. nih.gov In the case of the 2-ethoxy-4-formylphenol precursor, the 2-ethoxy group is in an ortho position. This may slightly reduce the reaction rate compared to an unhindered phenol (B47542). However, studies on similar systems, such as the acylation of substituted phenols, show that even with ortho substituents, the reaction proceeds efficiently, especially with highly reactive acyl chlorides. researchgate.netingentaconnect.com The formyl group at the para-position is unlikely to cause significant steric hindrance at the reaction center.

Mechanistic Aspects of Aromatic Substitution

In the context of forming the ester this compound from 2-ethoxy-4-formylphenol and a chloroacetylating agent, aromatic substitution is not the primary reaction mechanism for ester bond formation. The reaction occurs at the phenolic oxygen atom (O-acylation), not on the carbon atoms of the benzene (B151609) ring. Therefore, electrophilic or nucleophilic aromatic substitution mechanisms are not directly applicable to the synthesis of the ester linkage itself.

Kinetic Investigations of Reaction Rates

Determination of Rate Laws and Reaction Orders

For the reaction between a substituted phenol and an acyl chloride, particularly under phase-transfer catalysis conditions, the reaction is often found to be first-order with respect to the acyl chloride. lew.ro A study on the O-acylation of phenols with various alkanoyl chlorides suggested that the rate-determining step is the bimolecular attack of the acyl chloride on the ion-pair formed between the phenoxide and a catalyst. lew.ro

A plausible rate law for the base-catalyzed synthesis would be:

Rate = k[2-ethoxy-4-formylphenoxide][2-chloroacetyl chloride]

This second-order rate law implies that the reaction rate is dependent on the concentration of both reactants.

To illustrate the expected relative reactivity, a hypothetical data table can be constructed based on the electronic effects of substituents on the phenol. Electron-donating groups generally increase the nucleophilicity of the phenol, while electron-withdrawing groups decrease it.

| Phenol Derivative | Substituents | Expected Relative Rate (krel) |

|---|---|---|

| p-Cresol | -CH3 (EDG) | 1.5 |

| Phenol | -H | 1.0 |

| 2-Ethoxy-4-formylphenol | -OCH2CH3 (EDG), -CHO (EWG) | ~1.1 |

| p-Nitrophenol | -NO2 (EWG) | 0.4 |

Note: The relative rates are hypothetical and for illustrative purposes to show expected trends based on substituent electronic effects (EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group).

The synthesis of this compound, typically achieved through the esterification of 2-ethoxy-4-formylphenol with a suitable acylating agent like 2-chloroacetyl chloride, can be mechanistically illuminated using advanced computational chemistry. These theoretical approaches provide profound insights into the reaction's energetic landscape and the transient structures that govern the transformation.

Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in identifying and characterizing the transition state (TS) of a chemical reaction, which represents the highest energy point along the reaction coordinate. The analysis of this fleeting molecular arrangement is crucial for understanding the reaction kinetics, as the energy barrier (activation energy) associated with the TS directly dictates the reaction rate.

For the synthesis of this compound, density functional theory (DFT) is a commonly employed method to model the reaction between 2-ethoxy-4-formylphenol and an acylating agent. Functionals such as B3LYP, paired with a suitable basis set like 6-311G(d,p), are frequently used to optimize the geometries of reactants, products, and, most importantly, the transition state. mdpi.com

The transition state in this esterification reaction would likely involve a tetrahedral intermediate, where the oxygen of the phenolic hydroxyl group attacks the carbonyl carbon of the acylating agent. Quantum chemical calculations can precisely determine the bond lengths and angles of this TS structure. For instance, the forming O-C bond and the breaking C-Cl bond in the case of an acyl chloride reactant would be partially formed and broken, respectively. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

The calculated energy difference between the transition state and the reactants provides the activation energy (Ea), a key parameter in understanding the reaction kinetics. A lower activation energy implies a faster reaction rate. Theoretical studies can compare different potential pathways, for example, a non-catalyzed versus an acid- or base-catalyzed reaction, by calculating the activation energy for each.

Below is a hypothetical interactive data table illustrating the kind of results obtained from a transition state analysis for the synthesis of this compound via two different proposed mechanisms.

| Parameter | Proposed Mechanism A (Base-Catalyzed) | Proposed Mechanism B (Uncatalyzed) |

| Transition State Geometry | ||

| Forming O-C bond length (Å) | 1.85 | 2.10 |

| Breaking C-Cl bond length (Å) | 2.20 | 2.05 |

| Energetics | ||

| Activation Energy (Ea) (kJ/mol) | 75 | 120 |

| Vibrational Frequencies | ||

| Imaginary Frequency (cm⁻¹) | -250 | -310 |

Note: The data in this table is illustrative and represents the type of output generated by quantum chemical calculations for transition state analysis. Specific values would require dedicated computational research.

Potential Energy Surface Mapping for Reaction Pathways

While transition state analysis focuses on the peak of the energy barrier, potential energy surface (PES) mapping provides a more comprehensive view of the entire reaction landscape. A PES is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. By mapping the PES, chemists can visualize the complete energetic profile of a reaction, including reactants, intermediates, transition states, and products. rsc.org

For the synthesis of this compound, PES mapping can reveal the most favorable reaction pathway. This is often achieved by performing Intrinsic Reaction Coordinate (IRC) calculations starting from the identified transition state structure. rsc.org An IRC calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the located TS indeed connects the desired species.

Furthermore, global reaction route mapping (GRRM) methods can be employed to explore the PES more broadly, potentially uncovering unexpected intermediates or alternative, lower-energy reaction pathways. researchgate.net This could be particularly valuable in identifying potential side reactions or in the rational design of catalysts that selectively lower the energy of the desired pathway.

The PES for the esterification would show the initial energy of the reactants (2-ethoxy-4-formylphenol and 2-chloroacetyl chloride), rising to the energy of the transition state, possibly dropping into a shallow well corresponding to a short-lived tetrahedral intermediate, and then proceeding through another transition state to the final products (this compound and HCl).

An illustrative data table summarizing key points on a hypothetical potential energy surface for the reaction is presented below.

| Stationary Point | Description | Relative Energy (kJ/mol) |

| R | Reactants (2-ethoxy-4-formylphenol + 2-chloroacetyl chloride) | 0 |

| TS1 | First Transition State (Formation of tetrahedral intermediate) | +95 |

| I1 | Tetrahedral Intermediate | +20 |

| TS2 | Second Transition State (Collapse of intermediate, expulsion of leaving group) | +80 |

| P | Products (this compound + HCl) | -30 |

Note: This table provides a conceptual representation of the energy profile along a reaction coordinate on a potential energy surface. The values are for illustrative purposes.

Through these computational techniques, a detailed, atomistic-level understanding of the reaction mechanism for the synthesis of this compound can be achieved, guiding experimental efforts to optimize reaction conditions and improve yield and selectivity.

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For 2-Ethoxy-4-formylphenyl 2-chloroacetate, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the ethoxy group protons, and the protons of the chloroacetate (B1199739) moiety. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the functional groups.

A hypothetical ¹H-NMR data table is presented below to illustrate the expected signals. The exact chemical shifts and coupling constants would need to be determined experimentally.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A |

| Aromatic (H) | 7.0 - 7.8 | Multiplet (m) | N/A |

| Ethoxy (-OCH₂CH₃) | 3.9 - 4.2 (quartet), 1.3 - 1.5 (triplet) | Quartet (q), Triplet (t) | ~7.0 |

| Chloroacetate (-COCH₂Cl) | 4.2 - 4.5 | Singlet (s) | N/A |

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment.

A projected ¹³C-NMR data table is provided below to outline the anticipated chemical shifts for the different carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 195 |

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic (C) | 110 - 160 |

| Ethoxy (-OC H₂CH₃) | 60 - 70 |

| Ethoxy (-OCH₂C H₃) | 14 - 16 |

| Chloroacetate (-C OCH₂Cl) | 40 - 45 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For instance, it would show a correlation between the methyl and methylene (B1212753) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity between the chloroacetate group and the phenolic oxygen, as well as the positions of the ethoxy and formyl groups on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands characteristic of specific functional groups.

An anticipated FT-IR data table for this compound is shown below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |

| C=O Stretch (Ester) | 1750 - 1770 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-O Stretch (Ester/Ether) | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of this compound by probing the electronic transitions within the molecule. The principal chromophore in this compound is the substituted benzaldehyde (B42025) system, where the benzene (B151609) ring, the formyl group (CHO), and the ethoxy group (–OCH2CH3) form a conjugated system. The electronic spectrum is expected to be dominated by π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms of the formyl and ester groups) to an antibonding π* orbital.

Based on data from structurally analogous compounds such as vanillin (B372448) and its derivatives, this compound is predicted to exhibit distinct absorption bands. Aromatic aldehydes typically show a strong absorption band around 240-280 nm, corresponding to the π → π* transition of the conjugated system, and a weaker band at longer wavelengths, typically above 300 nm, attributed to the n → π* transition of the carbonyl group. The presence of the ethoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of the π → π* absorption maximum due to its electron-donating resonance effect, which extends the conjugation.

| Predicted Transition Type | Expected λmax Range (nm) | Anticipated Molar Absorptivity (ε) | Associated Chromophore |

|---|---|---|---|

| π → π | 250 - 290 | High | Conjugated Aromatic System (Benzene ring + Formyl group) |

| n → π | 300 - 340 | Low | Carbonyl Group (C=O) of the Aldehyde |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C11H11ClO4. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined exact mass serves as a crucial piece of evidence for confirming the molecular formula of the compound.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C11H11³⁵ClO4 | 242.0346 |

| C11H11³⁷ClO4 | 244.0316 |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization (e.g., by electron impact), the molecular ion of this compound will undergo characteristic fragmentation, providing a unique fingerprint that can be used to confirm its structure.

Key predicted fragmentation pathways include:

Loss of the chloroacetyl group: A prominent fragmentation pathway is the cleavage of the ester bond, leading to the loss of a chloroacetyl radical (•COCH2Cl) or the neutral ketene (B1206846) (CH2=C=O) and HCl, resulting in a fragment ion corresponding to the 2-ethoxy-4-formylphenol cation.

Formation of an acylium ion: Cleavage of the C-O bond of the ester can lead to the formation of the chloroacetyl cation ([COCH2Cl]⁺).

Fragmentation of the benzaldehyde moiety: The formyl group can lose a hydrogen atom to give a stable [M-H]⁺ ion, or the entire formyl group can be lost as CO, leading to an [M-CO]⁺ ion.

Cleavage of the ethoxy group: The ethoxy side chain can undergo fragmentation, for instance, through the loss of an ethyl radical (•C2H5) or ethylene (B1197577) (C2H4).

| Predicted m/z | Possible Fragment Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 242/244 | [C11H11ClO4]⁺• | Molecular Ion |

| 165 | [C9H9O3]⁺ | Loss of •COCH2Cl |

| 151 | [C8H7O3]⁺ | Loss of •C2H5 from the ethoxy group |

| 123 | [C7H7O2]⁺ | Loss of CO from the m/z 151 fragment |

| 77/79 | [C2H2ClO]⁺ | Chloroacetyl cation |

X-ray Diffraction Analysis (if single crystals can be obtained for the compound or its derivatives)

Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction would provide the most definitive structural confirmation of this compound. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

From the crystal structures of similar substituted benzaldehydes and aromatic esters, certain structural features can be anticipated. nih.gov The molecule is expected to be largely planar, although the chloroacetate group may be twisted out of the plane of the phenyl ring. The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds, involving the formyl and ester oxygen atoms as acceptors. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. nih.gov The presence of the chlorine atom could also lead to halogen bonding interactions. A detailed analysis of the crystal structure would provide invaluable insights into the supramolecular chemistry of this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Ethoxy-4-formylphenyl 2-chloroacetate, DFT calculations would be employed to determine its most stable conformation, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. Such studies provide a foundational understanding of the molecule's shape and steric properties.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wave function. Common basis sets include Pople-style basis sets (e.g., 6-311G(d,p)) and Dunning's correlation-consistent basis sets. The level of theory refers to the specific DFT functional used (e.g., B3LYP). The selection of an appropriate basis set and level of theory is a critical step to ensure that the computational results are both accurate and computationally feasible. For a molecule like this compound, a combination like the B3LYP functional with a 6-311G(d,p) basis set would likely provide a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, various analyses can be performed to understand the electronic properties and predict the reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack on this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deusc.edu It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.deusc.edu For this compound, NBO analysis would be used to quantify the delocalization of electron density and to identify significant hyperconjugative interactions. These interactions, which involve the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, are crucial for understanding molecular stability and the distribution of charge.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atoms as sites of negative potential and the hydrogen atoms as sites of positive potential, providing insights into its intermolecular interactions and reactive sites.

Global and Local Reactivity Indices (e.g., Hardness, Softness, Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices help in understanding the chemical behavior, stability, and reactive sites of a molecule. scielo.org.mxmdpi.comjmcs.org.mx

Global Reactivity Indices are properties of the molecule as a whole. Key global indices include:

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," implying lower reactivity.

Chemical Softness (S): The reciprocal of hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive. nih.gov

Electronegativity (χ): This describes the tendency of a molecule to attract electrons.

Chemical Potential (μ): Related to electronegativity, this is the negative of the molar Gibbs free energy with respect to the number of electrons at a constant external potential.

Electrophilicity Index (ω): This global index quantifies the ability of a molecule to accept electrons.

For this compound, these indices could be calculated using the energies of the HOMO and LUMO, obtained from DFT calculations. A hypothetical set of values is presented in Table 1.

Interactive Data Table 1: Hypothetical Global Reactivity Indices for this compound (Note: These values are illustrative and not derived from actual quantum chemical calculations.)

| Descriptor | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| Energy Gap | ΔE | 5.3 | eV |

| Ionization Potential | I | 6.5 | eV |

| Electron Affinity | A | 1.2 | eV |

| Chemical Hardness | η | 2.65 | eV |

| Chemical Softness | S | 0.377 | eV-1 |

| Electronegativity | χ | 3.85 | eV |

| Chemical Potential | μ | -3.85 | eV |

Local Reactivity Indices , such as the Fukui function (f(r)) , pinpoint specific reactive sites within a molecule. nih.govwikipedia.org The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.orgscm.com This allows for the identification of sites susceptible to:

Nucleophilic attack (f+(r)): Regions where an additional electron is most favorably accommodated.

Electrophilic attack (f-(r)): Regions from which an electron is most easily removed. researchgate.net

Radical attack (f0(r)): An average of the above two, indicating reactivity towards radicals.

In this compound, one would expect the carbonyl carbons of the aldehyde and ester groups to be potential sites for nucleophilic attack, while the oxygen atoms and the aromatic ring could be susceptible to electrophilic attack. The Fukui functions would quantify these reactivities.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts from first principles. nih.govimist.ma This method, typically employed within a DFT framework, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.govmodgraph.co.ukrsc.org The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (TMS). imist.ma

For this compound, GIAO calculations would predict the 1H and 13C NMR chemical shifts. These predicted values can be correlated with experimental data to confirm the molecular structure. A table of hypothetical predicted chemical shifts is shown below.

Interactive Data Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound using the GIAO Method (Note: These values are for illustrative purposes and are not the result of actual calculations.)

| Atom | Functional Group | Hypothetical Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | Carbonyl (ester) | 164.5 |

| C2 | Carbonyl (aldehyde) | 190.8 |

| C3 | Aromatic C-O | 155.2 |

| C4 | Aromatic C-H | 115.0 |

| C5 | Aromatic C-CHO | 130.1 |

| C6 | Aromatic C-H | 125.5 |

| C7 | Aromatic C-H | 112.3 |

| C8 | Aromatic C-O | 148.9 |

| C9 | O-CH2-CH3 | 64.7 |

| C10 | O-CH2-CH3 | 14.8 |

Simulation of Vibrational Spectra (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies of the molecule. This is typically done using DFT, which provides information about the vibrational modes and their corresponding intensities. cardiff.ac.uk These simulations are crucial for assigning experimental spectral bands to specific molecular motions.

For this compound, the simulated IR and Raman spectra would show characteristic peaks for its functional groups. For instance, strong IR absorptions would be predicted for the C=O stretching vibrations of the ester and aldehyde groups, typically in the range of 1680-1750 cm-1. docbrown.info C-O stretching vibrations for the ether and ester groups, as well as C-Cl stretching, would also be identifiable. A comparison with the experimental spectra of similar molecules, such as substituted benzaldehydes, can aid in the interpretation of the simulated data. docbrown.infonih.gov

Prediction of UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nsf.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax). researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The presence of auxochromic groups like the ethoxy and ester functionalities, and a chromophoric aldehyde group, would influence the position and intensity of the absorption bands. TD-DFT calculations could predict the λmax for these transitions, providing insight into the electronic structure of the molecule. For aromatic molecules like this, transitions are typically predicted in the UV range. youtube.com

Investigation of Conformational Preferences and Isomerism

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. nih.gov The rotation around the C-O bonds of the ester and ether groups, as well as the bond connecting the chloroacetate (B1199739) group to the phenyl ring, can lead to different spatial arrangements of the atoms (conformers).

Computational chemistry can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This is often done by systematically rotating dihedral angles and calculating the energy at each step. The results of such a conformational analysis can identify the lowest energy (most stable) conformer, which is presumed to be the most populated at room temperature. Understanding the conformational preferences is crucial as different conformers can have different reactivities and spectroscopic properties. cwu.edu For flexible ester-containing molecules, this analysis can be complex, but computational methods provide a powerful tool for investigation. mdpi.com

Chemical Applications and Derivatization Strategies for Novel Chemical Scaffolds

Role as a Precursor for Heterocyclic Compound Synthesis

2-Ethoxy-4-formylphenyl 2-chloroacetate serves as a versatile starting material in the synthesis of various heterocyclic compounds. The presence of the reactive formyl (aldehyde) group and the chloroacetate (B1199739) ester moiety allows for a range of chemical transformations, making it a valuable scaffold for building more complex molecular architectures. Its utility is particularly evident in the construction of nitrogen- and sulfur-containing ring systems, which are prevalent in many biologically active molecules.

Reactions with Hydrazine (B178648) Derivatives for Hydrazone Formation

The aldehyde functional group in this compound readily undergoes condensation reactions with hydrazine and its derivatives to form hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N-N). mdpi.comorganic-chemistry.org

These hydrazone derivatives are often stable, crystalline solids and serve as crucial intermediates for the synthesis of other heterocyclic systems. The general reaction involves refluxing the aldehyde with a substituted or unsubstituted hydrazine in a suitable solvent, such as ethanol. mdpi.com The resulting hydrazone preserves the chloroacetate group, which can be utilized in subsequent synthetic steps.

Key Research Findings:

The reaction of aromatic aldehydes with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) is a standard method for producing hydrazones, which are precursors to compounds like 1,2,4-triazines and 1,3,4-oxadiazines. scirp.orgresearchgate.net

The formation of the hydrazone linkage is a key step in creating hybrid molecules that combine the structural features of different pharmacophores. researchgate.net

These reactions are typically high-yielding and proceed under mild conditions, often requiring only a short period of heating. core.ac.uk

| Reactant | Product Class | Key Transformation | Typical Conditions |

|---|---|---|---|

| This compound + Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) | Hydrazone | Aldehyde condensation with the amino group of hydrazine. | Reflux in ethanol. |

Synthesis of Thiazolidinone-based Architectures

The formyl group of this compound is instrumental in the synthesis of 4-thiazolidinone (B1220212) rings, a core structure in medicinal chemistry. hilarispublisher.comnih.gov The typical synthetic route involves a two-step process. First, the aldehyde undergoes a condensation reaction with a primary amine to form a Schiff base (imine). This intermediate is then subjected to cyclocondensation with a mercapto-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid).

In this cyclization step, the thiol group attacks the imine carbon, and the amino group attacks the carbonyl carbon of the mercaptoacetic acid, leading to the formation of the five-membered thiazolidinone ring. hilarispublisher.com The reaction is often carried out in a solvent like dry benzene (B151609) or DMF, sometimes with a catalyst such as anhydrous zinc chloride. hilarispublisher.comresearchgate.net The resulting molecule contains the 2-ethoxy-phenyl 2-chloroacetate moiety attached to the thiazolidinone ring via the nitrogen atom or at the 5-position, depending on the specific synthetic pathway chosen.

Key Research Findings:

The synthesis of 4-thiazolidinones is a well-established method involving the cyclization of Schiff bases with mercaptoacetic acid. hilarispublisher.com

These structures are versatile and can be further modified, for example, through Knoevenagel condensation at the active methylene (B1212753) group (position 5) of the thiazolidinone ring. nih.gov

Different reagents like thiolactic acid or chloroacetyl chloride can also be employed to construct the thiazolidinone skeleton. hilarispublisher.comresearchgate.net

| Intermediate | Reagent | Product Class | Key Reaction |

|---|---|---|---|

| Schiff base of this compound | Thioglycolic acid (Mercaptoacetic acid) | Thiazolidin-4-one | Cyclocondensation |

Incorporation into Benzimidazole (B57391) and Triazole Ring Systems

The reactivity of the aldehyde group makes this compound a suitable building block for constructing fused heterocyclic systems like benzimidazoles and triazoles. nih.govnih.govfrontiersin.org

Benzimidazole Synthesis: Benzimidazoles are typically synthesized via the condensation of an aldehyde with an o-phenylenediamine (B120857) (1,2-benzenediamine). nih.govsemanticscholar.org In this reaction, the formyl group of this compound reacts with the two amino groups of o-phenylenediamine. The reaction proceeds through an initial Schiff base formation, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable benzimidazole ring system. nih.gov This method allows for the direct attachment of the substituted phenyl ring of the precursor to the 2-position of the benzimidazole core. A variety of catalysts, including nanoparticles and ionic liquids, have been developed to facilitate this transformation under mild and efficient conditions. semanticscholar.org

Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives can also be initiated from this compound. A common pathway involves converting the aldehyde into an intermediate that can undergo cyclization. For instance, the aldehyde can be converted to its corresponding hydrazone, which is then reacted with a source for the remaining carbon and nitrogen atoms of the triazole ring. scispace.com An alternative method, known as the Pellizzari reaction, involves the reaction of an amide with an acyl hydrazide. scispace.comresearchgate.net In another approach, the Einhorn–Brunner reaction utilizes the condensation of hydrazines with diacylamines. scispace.comresearchgate.net These synthetic strategies provide access to 1,2,4-triazole rings substituted at various positions with the 2-ethoxy-4-(2-chloroacetoxy)phenyl group.

| Target Heterocycle | Key Reagent | General Reaction Type |

|---|---|---|

| Benzimidazole | o-Phenylenediamine | Condensation and Cyclization |

| 1,2,4-Triazole | Hydrazine derivatives, Amides, Acyl hydrazides | Multi-step condensation and cyclization reactions |

Transformation of the Formyl Moiety

Beyond its role as a key component in heterocyclic synthesis, the formyl moiety of this compound can undergo various transformations, including reductive amination to form amines and oxidation or reduction to yield carboxylic acids or alcohols, respectively.

Reductive Amination and Schiff Base Formation

Schiff Base Formation: The initial and fundamental transformation of the formyl group is its reaction with primary amines to form Schiff bases, also known as imines (-C=N-R). semanticscholar.orgresearchgate.net This condensation reaction is typically carried out by heating the aldehyde and amine in a suitable solvent, often with azeotropic removal of the water formed during the reaction. core.ac.ukarpgweb.comresearchgate.net The formation of a Schiff base is a reversible reaction but is crucial as it creates an intermediate that is a precursor for both reductive amination and the synthesis of various heterocycles like thiazolidinones. hilarispublisher.com

Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines. organic-chemistry.org This process extends Schiff base formation by subsequently reducing the C=N double bond to a C-N single bond. The reaction can be performed in two separate steps or, more conveniently, as a one-pot procedure where the aldehyde, amine, and a reducing agent are combined. mdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), triethylsilane, or catalytic hydrogenation. organic-chemistry.orgmdpi.com This method provides a direct route to attach various amino groups to the benzylic position of the this compound scaffold.

Key Research Findings:

Reductive amination is a highly efficient process for synthesizing amines from carbonyl compounds. organic-chemistry.org

The reaction can be performed under mild conditions using various reducing agents, including catalytic systems based on non-precious metals like cobalt. organic-chemistry.org

This method is widely applicable to a broad range of aldehyde and amine substrates, yielding the desired secondary and tertiary amines in high yields. organic-chemistry.orgmdpi.com

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Secondary/Tertiary Amine |

Oxidation and Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be selectively oxidized or reduced to introduce different functional groups, further expanding its synthetic utility.

Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH). This transformation is a standard organic reaction and can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective. Milder reagents such as silver oxide (Ag₂O), as used in the Tollens' test, can also be employed to achieve this conversion, often with higher selectivity, preserving other functional groups in the molecule. The resulting carboxylic acid can then participate in further reactions, such as esterification or amide bond formation.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group, -CH₂OH). This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent that selectively reduces aldehydes and ketones and is compatible with the ester functionality present in the molecule. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although it may also reduce the ester group if conditions are not carefully controlled. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is another effective method for reducing the aldehyde to an alcohol. mdpi.com This transformation converts the aldehyde into a benzyl (B1604629) alcohol derivative, which can be used in subsequent ether or ester synthesis.

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇, Ag₂O | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol (-CH₂OH) |

Wittig or Horner-Wadsworth-Emmons Reactions for Olefin Formation

The formyl group of this compound is a versatile handle for carbon-carbon bond formation, enabling the synthesis of a variety of olefinic derivatives. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes into alkenes. organic-chemistry.orglibretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide, often referred to as a Wittig reagent, to react with an aldehyde or ketone. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, typically bearing an electron-withdrawing group, predominantly yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org For the conversion of this compound, a variety of ylides can be employed to introduce different substituents.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and often lead to cleaner reactions with easier purification, as the phosphate (B84403) byproduct is water-soluble. alfa-chemistry.com A significant advantage of the HWE reaction is its high stereoselectivity, typically affording the (E)-alkene with high preference. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate ester, such as a trialkyl phosphonoacetate, in the presence of a base like sodium hydride, would be expected to yield the corresponding (E)-cinnamate derivative.

The general reaction scheme for the HWE reaction with this compound is depicted below:

Illustrative example of a Horner-Wadsworth-Emmons reaction with this compound.

Modifications of the Chloroacetate Group

The chloroacetate moiety of this compound presents another reactive site for chemical modification, allowing for the introduction of diverse functionalities through nucleophilic substitution of the chlorine atom or through hydrolysis of the ester linkage.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom of the chloroacetate group is susceptible to nucleophilic attack, providing a straightforward method for introducing a range of substituents. This reaction proceeds via a standard SN2 mechanism, where a nucleophile displaces the chloride ion. A wide array of nucleophiles can be utilized, including amines, thiols, azides, and carboxylates, leading to the formation of novel derivatives with varied physicochemical properties.

For instance, the reaction with a primary or secondary amine would yield the corresponding glycinate (B8599266) derivative. The reaction conditions for such substitutions typically involve a polar aprotic solvent and may be facilitated by the addition of a non-nucleophilic base to scavenge the liberated HCl.

Below is a table illustrating potential nucleophilic substitution reactions on the chloroacetate group:

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | Aminoacetate |

| Thiol | Thiophenol | Thioacetate |

| Azide | Sodium Azide | Azidoacetate |

| Carboxylate | Sodium Acetate (B1210297) | Acylal |

Ester Hydrolysis and Further Derivatization of the Carboxylic Acid

The ester linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org Basic hydrolysis, often referred to as saponification, is typically irreversible and results in the formation of the carboxylate salt, which can then be protonated to give the free carboxylic acid. libretexts.org

The resulting carboxylic acid is a valuable intermediate for further derivatization. Standard coupling reactions, such as those employing carbodiimides (e.g., DCC, EDC) or other coupling agents, can be used to form amide bonds with a wide variety of amines, leading to a library of amide derivatives. Alternatively, the carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides.

Design and Synthesis of Chemically Diverse Analogues

The strategic modification of this compound at its various reactive sites allows for the systematic design and synthesis of a diverse library of analogues. This approach is valuable for exploring structure-activity relationships in medicinal chemistry and for the development of novel materials.

Exploration of Substituent Effects on Reactivity

The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the formyl and chloroacetate groups. The ethoxy group at the 2-position is an electron-donating group, which activates the ring towards electrophilic aromatic substitution but can also influence the reactivity of the formyl group.

To explore these effects, a series of analogues with different substituents at the 2-position could be synthesized. For example, replacing the ethoxy group with an electron-withdrawing group, such as a nitro group, would be expected to increase the electrophilicity of the formyl carbon, potentially leading to faster reaction rates in nucleophilic addition reactions like the Wittig or HWE reactions. Conversely, a stronger electron-donating group might decrease the reactivity of the formyl group.

The following table outlines a hypothetical study on the effect of substituents on the rate of a Horner-Wadsworth-Emmons reaction:

| Substituent at 2-position | Electronic Effect | Expected Relative Rate |

| -OCH3 | Electron-donating | Baseline |

| -OC2H5 | Electron-donating | Similar to -OCH3 |

| -Cl | Electron-withdrawing | Increased |

| -NO2 | Strongly electron-withdrawing | Significantly Increased |

Construction of Polyfunctional Molecules

The presence of multiple reactive functional groups in this compound makes it an excellent scaffold for the construction of more complex, polyfunctional molecules. Through a judicious sequence of reactions, it is possible to selectively modify each functional group to build intricate molecular architectures.

For example, one could first perform a Wittig reaction on the formyl group to introduce an alkene, followed by a nucleophilic substitution on the chloroacetate group to append a different functional moiety. Subsequent hydrolysis of the ester and amide coupling would introduce yet another point of diversity. This modular approach allows for the rapid generation of a large number of structurally diverse compounds from a single starting material.

A potential synthetic route to a polyfunctional molecule is outlined below:

Olefin Formation: Horner-Wadsworth-Emmons reaction of this compound with triethyl phosphonoacetate to yield an (E)-cinnamate derivative.

Nucleophilic Substitution: Reaction of the resulting product with morpholine (B109124) to introduce an aminoacetate functionality.

Ester Hydrolysis: Basic hydrolysis of the ester to unmask the carboxylic acid.

Amide Coupling: Coupling of the carboxylic acid with a desired amine, for instance, benzylamine, using a standard coupling agent like EDC.

This sequential derivatization strategy highlights the utility of this compound as a versatile building block in synthetic chemistry.

Future Perspectives in the Chemistry of 2 Ethoxy 4 Formylphenyl 2 Chloroacetate

Development of More Efficient and Sustainable Synthetic Methods

The future synthesis of 2-Ethoxy-4-formylphenyl 2-chloroacetate will likely focus on improving efficiency and sustainability, moving away from traditional methods that may involve harsh conditions or generate significant waste. Key areas of development could include:

Green Chemistry Approaches: Future synthetic routes will likely prioritize the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds. The development of catalytic methods, particularly those using earth-abundant metals, could also minimize waste and improve atom economy.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated process optimization. A future flow synthesis of this compound could involve the sequential reaction of precursors in a microreactor system, allowing for precise control over reaction parameters and higher yields.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. For instance, a lipase (B570770) could be employed for the esterification step, or an oxidase for the formylation, reducing the need for traditional chemical reagents.

A comparative analysis of a hypothetical traditional batch synthesis versus a future-developed flow chemistry approach is presented in Table 1.

| Parameter | Traditional Batch Synthesis | Future Flow Chemistry Synthesis |

| Reaction Time | 12 - 24 hours | 15 - 30 minutes |

| Typical Yield | 65 - 75% | > 90% |

| Solvent Usage | High (e.g., Dichloromethane (B109758), Toluene) | Minimal / Recyclable (e.g., Acetonitrile) |

| Energy Consumption | High (prolonged heating/cooling) | Low (rapid heating/cooling in microchannels) |

| Waste Generation | Significant | Minimal |

Table 1: Hypothetical Comparison of Synthetic Methodologies

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Future studies on this compound will likely employ advanced in-situ spectroscopic techniques to monitor reactions in real-time.

Process Analytical Technology (PAT): Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy could be used to track the concentration of reactants, intermediates, and products throughout the synthesis. This would allow for precise endpoint determination and the identification of potential side reactions.

In-Situ NMR: Solid-state NMR spectroscopy could be particularly useful for monitoring reactions involving solid phases or for studying the compound's behavior in different environments. nih.gov

Hyphenated Techniques: The combination of techniques, such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry), can provide detailed information about the composition of a reaction mixture at any given time.

Table 2 outlines potential applications of these techniques in monitoring a key synthetic step, such as the esterification of 2-ethoxy-4-formylphenol with 2-chloroacetyl chloride.

| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis |

| ReactIR | Real-time monitoring of the disappearance of the phenolic -OH stretch and the appearance of the ester C=O stretch. | Precise determination of reaction completion, avoiding unnecessary reaction time and energy expenditure. |

| In-Situ NMR | Tracking the chemical shift changes of key protons or carbons to identify intermediates and quantify product formation. | Mechanistic insights, leading to the optimization of catalyst loading and reaction conditions. |

| Raman Spectroscopy | Monitoring vibrational modes of functional groups, complementary to IR, especially in aqueous media. | Enhanced process control and understanding of reaction kinetics in various solvent systems. |

Table 2: Advanced Spectroscopic Techniques for In-Situ Monitoring

Integration of Machine Learning in Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are poised to revolutionize how chemical research is conducted. For this compound, these tools could be used to:

Predict Reaction Outcomes: Machine learning algorithms, trained on large datasets of chemical reactions, could predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this molecule, reducing the need for extensive experimental screening.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations could be used to model reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the underlying reaction mechanisms.

Forecast Spectroscopic Properties: Computational models can predict NMR, IR, and other spectroscopic data for this compound and its potential derivatives, aiding in their identification and characterization.

Table 3 presents a hypothetical workflow for the integration of machine learning in the study of this compound.

| Step | Computational Tool | Objective |

| 1. Retrosynthesis Planning | AI-powered retrosynthesis software | Propose novel and efficient synthetic routes. |

| 2. Reaction Condition Optimization | Machine learning regression models | Predict optimal temperature, pressure, and catalyst for a given synthetic step. |

| 3. Reactivity Prediction | Quantum mechanical calculations (DFT) | Model the reactivity of the formyl and chloroacetate (B1199739) groups towards various nucleophiles and electrophiles. |

| 4. Virtual Screening | Molecular docking simulations | Predict the binding affinity of potential derivatives for biological targets. |

Table 3: Machine Learning and Computational Chemistry Workflow

Exploration of Novel Chemical Transformations and Reaction Pathways

The unique combination of an aldehyde, an ethoxy group, and a chloroacetate ester on an aromatic ring opens up a wide range of possibilities for novel chemical transformations.

Multicomponent Reactions: The formyl group could participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate complex molecular scaffolds.

Ortho-Lithiation and Functionalization: The ethoxy group could direct ortho-lithiation, allowing for the introduction of additional substituents onto the aromatic ring.

Cross-Coupling Reactions: The chloroacetate moiety could potentially be used in cross-coupling reactions, although this would be a less common application for this functional group. More likely, the aromatic ring could be further functionalized to participate in reactions like Suzuki or Heck couplings.

Intramolecular Cyclizations: Under specific conditions, intramolecular reactions between the different functional groups could lead to the formation of novel heterocyclic systems.

Role in Material Science and Advanced Functional Molecules

While currently speculative, the structure of this compound suggests potential applications in material science and the development of advanced functional molecules.

Polymer Chemistry: The formyl group could be used as a reactive handle for polymerization or for grafting onto polymer backbones, potentially leading to materials with tailored properties.

Liquid Crystals: The elongated, substituted phenyl ring structure is a common feature in liquid crystalline molecules. Derivatives of this compound could be synthesized and investigated for liquid crystal behavior.

Molecular Probes: The reactivity of the chloroacetate group towards nucleophiles, such as thiol groups in proteins, suggests that this molecule could be a starting point for the design of fluorescent probes or chemical sensors.

Future research in these areas will be essential to determine if this compound or its derivatives can indeed find practical applications in these advanced fields.

常见问题

Q. What are the standard synthetic routes for preparing 2-Ethoxy-4-formylphenyl 2-chloroacetate?

The compound can be synthesized via nucleophilic substitution or esterification. A common method involves reacting 2-chloroacetic acid derivatives with phenols under acidic catalysis. For example, H₂SO₄ is effective for esterifying alcohols with chloroacetic acid (e.g., benzyl 2-chloroacetate synthesis) . Reaction conditions typically include refluxing in aprotic solvents (e.g., acetonitrile) with bases like K₂CO₃ to deprotonate phenolic hydroxyl groups, as seen in phenoxy acetyl derivative syntheses .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (~1.3 ppm) and quartet (~3.5–4.0 ppm). The formyl (–CHO) proton resonates at ~9.8–10.2 ppm.

- IR : Strong carbonyl (C=O) stretches at ~1740–1760 cm⁻¹ for the ester and ~1700 cm⁻¹ for the formyl group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragments like [Cl⁻] (m/z 35/37) validate the chloroacetate moiety.

Q. What role does the ethoxy group play in the compound’s reactivity?

The ethoxy group (–OCH₂CH₃) acts as an electron-donating substituent, stabilizing intermediates in electrophilic aromatic substitution reactions. It may also sterically hinder reactions at the para position, directing incoming reagents to the formyl or chloroacetate moieties. Analogous structures (e.g., ethyl 4-chloro-2-fluorophenylacetate) show similar electronic effects .

Advanced Research Questions

Q. How does the leaving group (Cl) in 2-chloroacetate derivatives influence reaction efficiency in cyclopropanation?

Chlorine’s electronegativity enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack. In electrogenerated base-promoted cyclopropanation, Cl⁻ acts as a leaving group during ring closure. Substitution with Br or I (less electronegative) reduces yields due to slower leaving-group departure, as shown in ethyl 2-bromo/iodoacetate studies .

Q. What strategies optimize yield in electrogenerated base-promoted reactions using this compound?

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance conductivity .

- Current density : Lower current (e.g., 12 mA) minimizes side reactions (e.g., over-oxidation), improving cyclopropanation yields to ~45% .

- Temperature : Room temperature (20–25°C) balances reaction rate and selectivity.

Q. How can this compound be used in synthesizing quaternary ammonium salts?

Reacting this compound with amines (e.g., pyridine, morpholine derivatives) in ethyl acetate or acetone forms quaternary ammonium salts. The chloroacetate group undergoes nucleophilic displacement, as demonstrated in benzyl 2-chloroacetate reactions .

Methodological and Stability Considerations